molecular formula C17H22F2N4O3S2 B1666958 BI605906

BI605906

Katalognummer: B1666958
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: IYHHRZBKXXKDDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI-605906 is an inhibitor of inhibitor of kappa B kinase subunit β (IKKβ;  IC50 = 380 nM). It is selective for IKKβ over insulin-like growth factor 1 (IGF1;  IC50 = 7.6 μM) and over 100 kinases in a panel up to 10 μM. BI-605906 partially inhibits IL-1-stimulated activation of IKKε/TBK1 in vitro. BI-605906 also inhibits TNF-α-dependent IkB degradation and expression of the proinflammatory cytokines IL-6, IL-1β, and C-X-C motif ligand 1/2 (CXCL1/2) without affecting lipogenic gene expression or glucose production in murine primary hepatocytes.
BI605906 is a IKKβ inhibitor. This compound inhibits TNFα-dependent IκB degradation and expression of pro-inflammatory mediators IL-6, IL-1b, and CXCL1/2.

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various cellular processes, including transcription, mRNA processing, and DNA repair .

Mode of Action

The compound interacts with its target, CDK8, by inhibiting its activity . This inhibition disrupts the normal functioning of CDK8, leading to changes in the cell cycle and other cellular processes that CDK8 is involved in .

Biochemical Pathways

The inhibition of CDK8 affects several biochemical pathways. One of the key pathways is the cell cycle regulation pathway . By inhibiting CDK8, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest . This can have downstream effects on cell proliferation and growth .

Pharmacokinetics

The compound is described as an orally active agent , suggesting that it has good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more detailed understanding.

Result of Action

The result of the compound’s action is a disruption in the normal functioning of the cell cycle due to the inhibition of CDK8 . This can lead to cell cycle arrest, which can affect cell proliferation and growth . The compound has been described as a potent bone anabolic agent , suggesting that it may have therapeutic potential in the treatment of conditions related to bone health.

Biologische Aktivität

BI605906, also known as BIX02514, is a selective inhibitor of IκB kinase beta (IKKβ), a critical component in the NF-κB signaling pathway. This pathway plays a vital role in regulating immune responses, inflammation, and cancer progression. The inhibition of IKKβ has garnered significant interest due to its potential therapeutic implications in various diseases, including cancer and autoimmune disorders.

This compound functions as an ATP-competitive inhibitor with an IC50 value of 380 nM for IKKβ. This compound exhibits a high degree of selectivity, showing over 300-fold selectivity for IKKβ compared to IKKα and minimal effects on a panel of over 100 other kinases, except for IGF1 (IC50 = 7.6 μM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacological Profile

The pharmacological profile of this compound is summarized in the following table:

Parameter Value
Target IKKβ
IC50 380 nM
Selectivity Over IKKα >300-fold
Effect on Other Kinases Minimal (except IGF1)
Bioavailability Not specified

In Vitro and In Vivo Studies

Research has demonstrated that this compound effectively inhibits NF-κB activation in various cell types. For instance, studies have shown that treatment with this compound leads to reduced proliferation and survival in cancer cell lines that are dependent on NF-κB signaling . Additionally, in vivo studies have indicated that this compound can suppress tumor growth in xenograft models of cancer, highlighting its potential as an anticancer agent .

Case Study 1: Cancer Therapeutics

In a study examining the effects of this compound on multiple myeloma cells, researchers found that the compound significantly inhibited cell proliferation and induced apoptosis. The study reported that treatment with this compound led to a decrease in NF-κB activity and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Autoimmune Disorders

Another investigation focused on the role of this compound in modulating immune responses in autoimmune models. The results indicated that this compound treatment reduced inflammatory cytokine production and improved clinical scores in models of rheumatoid arthritis . This suggests that IKKβ inhibition may provide therapeutic benefits in managing autoimmune conditions.

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

  • Selectivity Profile : Detailed studies confirm that this compound maintains over 300-fold selectivity for IKKβ against other kinases, making it a valuable tool for dissecting IKKβ-dependent pathways .
  • Therapeutic Efficacy : Preclinical trials have shown promising results in various cancer models, indicating that this compound could be effective against tumors driven by aberrant NF-κB signaling .
  • Potential Off-Target Effects : While primarily selective for IKKβ, further studies are necessary to fully characterize any potential off-target effects at higher concentrations .

Wissenschaftliche Forschungsanwendungen

BI 605906 is a selective IKKβ inhibitor, meaning it targets and inhibits the IKKβ kinase . It has a chemical name of 3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]thieno[2,3-b]pyridine-2-carboxamide . BI 605906 showed an IC50 value of 380 nM against IKKβ . It has been withdrawn from sale for commercial reasons .

Scientific Research Applications
BI 605906 was used as a tool compound to study IKKβ-dependent functions . Studies and findings regarding its applications are:

  • Inflammasome formation BI605906 is particularly selective in inhibiting IKKβ, which is required for the formation of the NLRP3 inflammasome .
  • TNFα-induced SIK2 protein expression this compound inhibits IKK, and when used in the absence of TNFα, it resulted in a significant upregulation of SIK2 on the protein level . However, co-treatment of cells with this compound and TNFα did not prevent the downregulation of SIK2 by TNFα .
  • TNFα mRNA expression Pretreatment of RAW macrophages with BI 605906 significantly inhibited LPS-induced elevation of TNFa mRNA levels .

Data Table
The table below summarizes the inhibitory properties of this compound:

InhibitorMechanismKi/IC50 for IKKβ (nM)Selectivity Over IKKαKnown Off-TargetsBio-AvailabilityPre-Clinical Therapeutic Efficacy
This compoundATP-competitive380>300 fold (>100 µM)>300-fold selectivity over 100 representative tyr/ser-thr kinases IGF1 (7.6 µM) N/AN/A

Case Study
One study explored the mechanism of TNFα-induced downregulation of salt-inducible kinase 2 (SIK2) protein expression in adipocytes .

  • Objective: To investigate the role of IKK in TNFα-induced Sik2 mRNA downregulation .
  • Methods: 3T3L1 and human in vitro differentiated adipocytes were treated with TNFα and this compound, an IKK inhibitor. The levels of SIK2 protein were then monitored .
  • Results: Co-treatment with this compound and TNFα did not prevent the downregulation of SIK2, but inhibition of IKK by this compound alone resulted in significant upregulation of SIK2 protein levels. The reason for the discrepancy between this study and previous studies is unclear but could involve different time points, different cell models, or different materials analyzed .
  • Conclusion: IKK may be involved in regulating SIK2 protein levels, but the exact mechanism is complex and may depend on the cellular context .

Analyse Chemischer Reaktionen

3.1. Biochemical Inhibition

  • IC₅₀ for IKKβ : 49 nM (in vitro) .

  • Cellular EC₅₀ : Blocks IkBα phosphorylation (0.9 μM) and ICAM-1 expression (0.7 μM) .

  • Off-target activity :

    • GAK (IC₅₀ = 188 nM), AAK1 (272 nM), IRAK3 (921 nM) .

    • PDE3A (31% Ctrl at 10 μM) .

3.2. NF-κB Pathway Suppression

BI605906 inhibits TNF-α–induced degradation of IκBα and suppresses cytokine production (e.g., IL-6, IL-1β) . Its selectivity allows for differentiation between NF-κB and AMPK/mTOR pathways .

4.1. Collision-Induced Dissociation (CID)

This compound undergoes CID fragmentation via:

  • Inductive cleavage of the C-S bond, forming a six-membered cyclic ene.

  • Retro-Diels-Alder (RDA) reaction , producing an imine ion .
    This mechanism is validated by studies with deuterated analogs (D₉-BI605906) and structurally related compounds .

4.2. Metabolism

  • In vitro stability : Soluble in DMSO (10 mM) but degrades after 2 freeze-thaw cycles .

  • In vivo metabolism : Oxidative pathways generate metabolites detectable in human liver microsomes .

5.1. Kinase Selectivity Profile

KinaseIC₅₀ (nM)Selectivity
IKKβ49>300-fold
GAK188
AAK1272
IRAK3921

5.2. Cellular Efficacy

AssayEC₅₀ (μM)
IkBα phosphorylation0.9
ICAM-1 expression0.7
IL-6 production10.0

Therapeutic Implications and Off-Target Effects

  • Anti-inflammatory activity : Validated in models of arthritis, inflammatory bowel disease, and tumor metastasis .

  • Off-target risks :

    • PDE3A inhibition (31% Ctrl at 10 μM) .

    • No cytotoxicity observed at therapeutic doses .

Eigenschaften

IUPAC Name

3-amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N4O3S2/c1-3-17(18,19)10-8-11(23-6-4-9(5-7-23)28(2,25)26)22-16-12(10)13(20)14(27-16)15(21)24/h8-9H,3-7,20H2,1-2H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHRZBKXXKDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BI605906
Reactant of Route 2
Reactant of Route 2
BI605906
Reactant of Route 3
BI605906
Reactant of Route 4
BI605906
Reactant of Route 5
BI605906
Reactant of Route 6
BI605906

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.